molecular formula C12H11F2N3O B601462 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 135270-07-4

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No. B601462
M. Wt: 251.24
InChI Key:
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Description

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a fluorinated triazole that has been widely studied for its potential applications in various fields of science. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

Scientific Research Applications

Synthesis and Antifungal Activity

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole and its stereoisomers have been extensively studied for their antifungal properties. A study by Tasaka et al. (1993) focused on the synthesis and evaluation of these compounds' antifungal activity, highlighting their significant effectiveness in vitro and in vivo (Tasaka et al., 1993). Similarly, Kitazaki et al. (1996) synthesized a series of optically active antifungal azoles, including these compounds, demonstrating their potent antifungal activities (Kitazaki et al., 1996).

Alternative Synthetic Routes

Ichikawa et al. (2000) explored new synthetic routes for these compounds, providing alternative methods for large-scale preparation, which is crucial for clinical and commercial applications (Ichikawa et al., 2000). This aspect of research is vital for enhancing the availability and reducing the cost of these potent antifungal agents.

Application in Genotoxicity Studies

The compound has also been used in the study of genotoxic impurities. Devanna and Reddy (2016) developed a method for the quantitative determination of this compound as a genotoxic impurity in fluconazole samples, using liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016). This research is significant for ensuring the safety and quality of pharmaceutical products.

Spectroscopic and Molecular Analysis

Zacharias et al. (2018) conducted a detailed study on a novel triazole derivative, including 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, using density functional theory (DFT) and various spectroscopic techniques. This study provides insights into the molecular structure and stability, which are crucial for understanding the compound's interactions and behaviors at the molecular level (Zacharias et al., 2018).

Development of Novel Antifungal Agents

Research by Tasaka et al. (1997) on the synthesis and antifungal activity of stereoisomers of this compound, including TAK-187, underscores the ongoing efforts to develop novel antifungal agents with enhanced efficacy and selectivity (Tasaka et al., 1997).

properties

IUPAC Name

1-[[(2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANJLSHZDUOBBP-PELKAZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Synthesis routes and methods

Procedure details

In a manner like that described in Reference Example 25, (2RS,3SR)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol (1.1 g) obtained in Reference Example 42 was allowed to react with methanesulfonyl chloride (0.35 ml), followed by treatment with a 28% sodium methylate methanol solution to afford (2RS,3RS)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)methyl oxirane. The product was purified by means of a silica gel column chromatography (ethyl acetate: methylene chloride=4:1) to give a yellow oily product (0.8 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium methylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 3
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

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